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molecular formula C8H5F3N2O B8465775 6-Methoxy-3-(trifluoromethyl)picolinonitrile

6-Methoxy-3-(trifluoromethyl)picolinonitrile

Cat. No. B8465775
M. Wt: 202.13 g/mol
InChI Key: UOTQTVPJJWNBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935702B2

Procedure details

Heat a solution of 2-chloro-6-methoxy-3-trifluoromethyl-pyridine (211 mg, 1.0 mmol), zinc cyanide (64 mg, 0.55 mmol), pd2(dba)3 (45 mg), DPPF (55 mg) in DMF (3 mL) and water (0.03 mL), under a nitrogen atmosphere, at 120° C. for 1.5 hours. Cool the reaction to 0° C. and add a solution of saturated ammonium chloride solution (2 mL), water (2 mL) and concentrated ammonium hydroxide (0.5 mL) and stir for 1 hour. Extract the mixture with ethyl acetate (3×20 mL) and wash the combined organics with brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure. Purify the residue by flash chromatography, eluting with a 25:1 mixture of hexane:ether to give the title compound.
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.03 mL
Type
solvent
Reaction Step One
Name
zinc cyanide
Quantity
64 mg
Type
catalyst
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
55 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[C:4]([O:12][CH3:13])[N:3]=1.[Cl-].[NH4+].[OH-].[NH4+].[CH3:18][N:19](C=O)C>O.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH3:13][O:12][C:4]1[N:3]=[C:2]([C:18]#[N:19])[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=1 |f:1.2,3.4,7.8.9,10.11.12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
211 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1C(F)(F)F)OC
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.03 mL
Type
solvent
Smiles
O
Name
zinc cyanide
Quantity
64 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
45 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
55 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to 0° C.
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
wash the combined organics with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
Dry the
EXTRACTION
Type
EXTRACTION
Details
organic extract over MgSO4
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography
WASH
Type
WASH
Details
eluting with a 25:1 mixture of hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC=C(C(=N1)C#N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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